1-Boc-tryptamine
Overview
Description
1-Boc-tryptamine is a derivative of Tryptamine , which is a non-selective serotonin receptor agonist and serotonin-norepinephrine-dopamine releasing agent (SNDRA) . Tryptamine is a ligand for gut epithelial serotonin type 4 (5-HT 4) receptors and regulates gastrointestinal electrolyte balance through colonic secretions .
Synthesis Analysis
A series of tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . The synthesis of peptoids rich in N htrp and N trp residues using different resins, cleavage conditions, and unprotected as well as tert-butyl oxycarbonyl-protected amines suitable for automated solid-phase submonomer peptoid synthesis protocols has been investigated .
Molecular Structure Analysis
The molecular formula of 1-Boc-tryptamine is C15H20N2O2 . The structure of tryptamine is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethyltryptamine (DMT), psilocybin, psilocin, and others .
Chemical Reactions Analysis
Tryptamine can weakly activate the trace amine-associated receptor, TAAR1 (hTAAR1 in humans) . Limited studies have considered tryptamine to be a trace neuromodulator capable of regulating the activity of neuronal cell responses without binding to the associated postsynaptic receptors .
Physical And Chemical Properties Analysis
The molecular weight of 1-Boc-tryptamine is 260.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 260.152477885 g/mol .
Scientific Research Applications
Synthesis of β-Carboline Alkaloids
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically the synthesis of complex natural products.
Summary of the Application
1-Boc-tryptamine is used in the synthesis of β-carboline alkaloids . These alkaloids are a family of natural and synthetic indole-containing heterocyclic compounds that are widely distributed in nature .
Methods of Application or Experimental Procedures
Results or Outcomes
The synthesis of these alkaloids has been a focus of interest due to their diverse biological activities. They have potential pharmacological activity as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .
Synthesis of Peptoids
Specific Scientific Field
This application is in the field of Biochemistry , specifically in the synthesis of peptoids.
Summary of the Application
1-Boc-tryptamine is used in the synthesis of peptoids containing multiple N htrp and N trp residues . Peptoids are peptide-mimetics with versatile biological applications due to their proteolytic stability and structural diversity .
Methods of Application or Experimental Procedures
The synthesis involves the use of different resins, cleavage conditions, and unprotected as well as tert-butyloxycarbonyl-protected amines suitable for automated solid-phase submonomer peptoid synthesis protocols .
Results or Outcomes
The synthesis of these peptoids is important due to their potential biological applications. They are studied in different biological systems, especially those with dominant balanced hydrophobic and charge distribution along the backbone .
Safety And Hazards
Future Directions
Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .
properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJFEUODIYFJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363691 | |
Record name | 1-Boc-tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-tryptamine | |
CAS RN |
167015-84-1 | |
Record name | 1-Boc-tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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